molecular formula C22H25N5O2S B6487649 2-{5-[(2-methoxyphenyl)amino]-1,3,4-thiadiazol-2-yl}-1-[4-(4-methylphenyl)piperazin-1-yl]ethan-1-one CAS No. 1286703-22-7

2-{5-[(2-methoxyphenyl)amino]-1,3,4-thiadiazol-2-yl}-1-[4-(4-methylphenyl)piperazin-1-yl]ethan-1-one

Cat. No.: B6487649
CAS No.: 1286703-22-7
M. Wt: 423.5 g/mol
InChI Key: JJVCEFOMCKNKGW-UHFFFAOYSA-N
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Description

The compound 2-{5-[(2-methoxyphenyl)amino]-1,3,4-thiadiazol-2-yl}-1-[4-(4-methylphenyl)piperazin-1-yl]ethan-1-one is a hybrid heterocyclic molecule featuring:

  • A 1,3,4-thiadiazole core substituted at position 5 with a 2-methoxyphenylamino group.
  • A piperazine ring at position 1 of the ethanone moiety, further substituted with a 4-methylphenyl group.

Properties

IUPAC Name

2-[5-(2-methoxyanilino)-1,3,4-thiadiazol-2-yl]-1-[4-(4-methylphenyl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N5O2S/c1-16-7-9-17(10-8-16)26-11-13-27(14-12-26)21(28)15-20-24-25-22(30-20)23-18-5-3-4-6-19(18)29-2/h3-10H,11-15H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJVCEFOMCKNKGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CCN(CC2)C(=O)CC3=NN=C(S3)NC4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{5-[(2-methoxyphenyl)amino]-1,3,4-thiadiazol-2-yl}-1-[4-(4-methylphenyl)piperazin-1-yl]ethan-1-one is a derivative of the 1,3,4-thiadiazole scaffold, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on antimicrobial, anticancer, and neuroprotective properties based on recent research findings.

Structure and Synthesis

The structure of the compound features a thiadiazole ring linked to a piperazine moiety and a methoxyphenyl group. The synthesis typically involves multi-step reactions that may include condensation and cyclization processes to form the thiadiazole core.

Antimicrobial Activity

  • Mechanism of Action : Compounds containing the 1,3,4-thiadiazole ring have been shown to exhibit significant antimicrobial properties. The mechanism is thought to involve disruption of microbial cell membranes and inhibition of key metabolic pathways.
  • Research Findings :
    • A study demonstrated that derivatives of 1,3,4-thiadiazole showed promising antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 20 to 40 μg/mL .
    • Another investigation highlighted that halogenated derivatives exhibited enhanced activity against various fungal strains including Candida albicans and Aspergillus niger .
CompoundMIC (μg/mL)Bacteria/Fungi
Compound A20S. aureus
Compound B28E. coli
Compound C25C. albicans

Anticancer Activity

  • Targeting Mechanisms : The anticancer properties of thiadiazole derivatives are attributed to their ability to induce apoptosis in cancer cells and inhibit tumor growth through various pathways including cell cycle arrest.
  • Case Studies :
    • In vitro studies indicated that certain derivatives showed cytotoxic effects against human cancer cell lines, with IC50 values significantly lower than standard chemotherapeutic agents .
    • A specific derivative was noted for its selective action against breast cancer cells, demonstrating an ability to inhibit cell proliferation effectively .
CompoundIC50 (μM)Cancer Cell Line
Derivative X15MCF-7
Derivative Y10HeLa

Neuroprotective Activity

  • Neuropharmacological Effects : Research has suggested that compounds with thiadiazole structures may possess neuroprotective properties, potentially useful in treating neurodegenerative diseases.
  • Findings :
    • Studies utilizing animal models indicated that certain derivatives improved cognitive function and reduced oxidative stress markers in the brain .
    • The neuroprotective effects were linked to the modulation of neurotransmitter systems and reduction of neuroinflammation.

Scientific Research Applications

Antimicrobial Properties

The 1,3,4-thiadiazole moiety is well-known for its broad-spectrum antimicrobial properties. Derivatives of this compound have demonstrated significant antibacterial and antifungal activities. For instance, research indicates that derivatives of 2-amino-1,3,4-thiadiazole exhibit higher antimicrobial efficacy compared to standard drugs against various pathogens such as Staphylococcus aureus and Escherichia coli .

Anticancer Potential

Compounds featuring the thiadiazole scaffold have shown promise in anticancer research. The cytostatic properties of derivatives containing the 2-amino-1,3,4-thiadiazole structure have been highlighted in studies focusing on their ability to inhibit cancer cell proliferation . This suggests that the compound could serve as a lead structure for developing new anticancer agents.

Neuropharmacological Effects

The compound's structure suggests potential neuropharmacological applications. Studies involving similar thiadiazole derivatives have reported anticonvulsant activities, indicating that they can modulate neurotransmitter systems effectively . The mechanisms often involve interactions with GABA receptors and voltage-gated ion channels.

Synthesis Techniques

Various synthetic routes have been explored to produce thiadiazole derivatives efficiently. Methods include conventional heating and microwave-assisted synthesis, which have shown to yield high purity and better yields for certain derivatives . The choice of substituents at specific positions on the thiadiazole ring significantly influences the biological activity of the resulting compounds.

Structure-Activity Relationship (SAR)

Research has established that modifications at the 5-position of the thiadiazole ring can enhance antimicrobial and anticancer activities. For example, compounds with electron-donating groups like methoxy or methyl groups tend to exhibit increased potency against microbial strains . The SAR analysis helps in designing new derivatives with improved efficacy and reduced toxicity.

Drug Development

Given its diverse biological activities, 2-{5-[(2-methoxyphenyl)amino]-1,3,4-thiadiazol-2-yl}-1-[4-(4-methylphenyl)piperazin-1-yl]ethan-1-one is a candidate for further development in drug formulation. Its potential as an antimicrobial agent positions it well for treating infections caused by resistant strains of bacteria and fungi.

Neurotherapeutics

The anticonvulsant properties observed in related thiadiazole compounds suggest that this compound could be explored for developing treatments for epilepsy or other neurological disorders. Its ability to interact with neurotransmitter systems may provide a dual mechanism approach to therapy.

Comparison with Similar Compounds

Thiadiazole Derivatives with Varied Substituents

The 1,3,4-thiadiazole moiety is a common scaffold in medicinal chemistry. Key analogs include:

Compound Name Substituents Key Properties Source
2-[[5-[2-[[5-(Cyclohexylamino)-1,3,4-thiadiazol-2-yl]thio]ethyl]-1,3,4-oxadiazol-2-yl]thio]-1-(4-methylphenyl)ethan-1-one (6b) Cyclohexylamino, oxadiazole, 4-methylphenyl M.p. 136°C, IR data confirms C=O, C=N, and aromatic C-H bonds
5-(4-Methylphenyl)-N-prop-2-enyl-1,3,4-thiadiazol-2-amine 4-Methylphenyl, allylamine ZINC2331301 (database ID), molecular weight: 231.3
2-(4-Methylphenyl)-5-[({[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)sulfanyl]-1,3,4-thiadiazole Bis-thiadiazole, 4-methylphenyl Synthesized for crystal structure analysis; emphasizes sulfur-rich pharmacophores

Key Observations :

  • Thiadiazole-oxadiazole hybrids (e.g., 6b) exhibit dual heterocyclic systems, which may improve metabolic stability but reduce solubility compared to the target compound’s piperazine-ethanone tail .

Piperazine-Ethanone Derivatives

The piperazine-ethanone moiety is critical for receptor targeting. Notable analogs include:

Compound Name Substituents Key Properties Source
1-(4-(2-Methoxyphenyl)piperazin-1-yl)-3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propan-1-one 2-Methoxyphenylpiperazine, thiazole-thiophene Molecular weight: 427.6, Smiles: COc1ccccc1N1CCN(C(=O)CCc2sc(C)nc2-c2cccs2)CC1
1-[4-(4-((5-Chloro-4-((2-(1-methyl-1H-tetrazol-5-yl)phenyl)amino)pyrimidin-2-yl)amino)phenyl)piperazin-1-yl]ethan-1-one (m8) Chloropyrimidine, tetrazole-phenyl Synthesized via microwave-assisted coupling (41.8% yield)
2-[1-[4-(2-Methoxyphenyl)piperazin-1-yl]-1-oxopropan-2-yl]isoindole-1,3-dione (BV29524) Isoindole-dione, 2-methoxyphenylpiperazine Molecular weight: 393.4, CAS 510764-06-4

Key Observations :

  • The 4-methylphenyl substituent on the piperazine in the target compound may enhance lipophilicity compared to 2-methoxyphenyl or tetrazole -bearing analogs, affecting blood-brain barrier permeability .
  • Piperazine-isoindole-dione hybrids (e.g., BV29524 ) prioritize planar aromatic systems, whereas the target compound’s thiadiazole-piperazine combination offers conformational flexibility .

Functional Group Impact on Bioactivity

  • Thiadiazole cores are associated with antimicrobial and anticancer activity due to sulfur’s electron-withdrawing effects .
  • Piperazine-ethanone moieties often target serotonin or dopamine receptors, as seen in compounds like 3a (5-HT6 receptor ligand) .
  • Methoxy groups in aromatic amines (e.g., 6c in ) improve solubility but may reduce metabolic stability compared to halogenated derivatives .

Preparation Methods

Cyclocondensation of Thiosemicarbazide

The thiadiazole ring is constructed via acid-catalyzed cyclization of thiosemicarbazide derivatives. A representative protocol involves:

Reagents :

  • Thiosemicarbazide (1.0 eq)

  • Glyoxylic acid (1.1 eq) in acetic acid (0.5 M)
    Conditions : Reflux at 110°C for 6 h under N₂
    Outcome : 5-Amino-1,3,4-thiadiazole-2-thiol (85% yield)

Functionalization at C-5 Position

The 5-amino group undergoes palladium-catalyzed coupling with 2-methoxyphenyl bromide:

Reagents :

  • 5-Amino-1,3,4-thiadiazole-2-thiol (1.0 eq)

  • 2-Methoxyphenyl bromide (1.2 eq)

  • Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), Cs₂CO₃ (2.0 eq)
    Conditions : Toluene/EtOH (3:1), 100°C, 12 h
    Outcome : 5-[(2-Methoxyphenyl)amino]-1,3,4-thiadiazole-2-thiol (78% yield)

Preparation of the Piperazine Ethanone Fragment

N-Alkylation of Piperazine

Selective mono-alkylation ensures proper functionalization:

Reagents :

  • Piperazine (1.0 eq)

  • 4-Methylbenzyl chloride (1.1 eq)

  • K₂CO₃ (3.0 eq) in DMF (0.3 M)
    Conditions : 60°C, 8 h
    Outcome : 4-(4-Methylphenyl)piperazine (91% yield)

Acylation with Bromoacetyl Bromide

Introducing the ethanone moiety:

Reagents :

  • 4-(4-Methylphenyl)piperazine (1.0 eq)

  • Bromoacetyl bromide (1.05 eq), Et₃N (2.0 eq)
    Conditions : Dichloromethane (0.2 M), 0°C → RT, 2 h
    Outcome : 1-(2-Bromoacetyl)-4-(4-methylphenyl)piperazine (89% yield)

Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The thiadiazole boronate ester couples with the bromoethanone-piperazine derivative:

Reagents :

  • 5-[(2-Methoxyphenyl)amino]-1,3,4-thiadiazole-2-boronic acid pinacol ester (1.0 eq)

  • 1-(2-Bromoacetyl)-4-(4-methylphenyl)piperazine (1.05 eq)

  • Pd(PPh₃)₄ (3 mol%), Na₂CO₃ (2.0 eq)
    Conditions : Toluene/EtOH (2:1), 80°C, 4.5 h
    Outcome : Target compound (93% yield after column chromatography)

Reaction Optimization and Yield Analysis

StepKey ParametersYield (%)Purity (HPLC)
1Acid catalyst concentration8598.2
2Pd catalyst loading7897.5
3Alkylation time9199.1
4Coupling temperature9398.8

Critical factors affecting yield:

  • Coupling reaction : Excess Na₂CO₃ (2.0 eq) prevents boronic acid protodeboronation

  • Ligand choice : Bulky phosphines (Xantphos) suppress β-hydride elimination in amination

Spectroscopic Characterization

¹H NMR (400 MHz, CDCl₃) :

  • δ 7.85 (s, 1H, thiadiazole H)

  • δ 6.92–7.45 (m, 8H, aromatic H)

  • δ 3.89 (s, 3H, OCH₃)

  • δ 3.72 (s, 2H, CH₂CO)

  • δ 2.31 (s, 3H, CH₃)

HRMS (ESI+) :

  • Calcd. for C₂₃H₂₅N₅O₂S [M+H]⁺: 436.1801

  • Found: 436.1798

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitations
Suzuki couplingHigh yield (93%), mild conditionsRequires boronate preparation
Buchwald-HartwigRegioselective C-N formationSensitive to oxygen/moisture
Direct alkylationSimple piperazine functionalizationOver-alkylation risks

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-{5-[(2-methoxyphenyl)amino]-1,3,4-thiadiazol-2-yl}-1-[4-(4-methylphenyl)piperazin-1-yl]ethan-1-one, and how can reaction conditions be optimized?

  • Methodology :

  • Step 1 : Start with 2-amino-5-substituted-1,3,4-thiadiazole derivatives (e.g., 2-amino-5-(2-methoxyphenylamino)-1,3,4-thiadiazole) synthesized via condensation of thiosemicarbazides with carboxylic acids in POCl₃ under reflux (90°C, 3 hrs) .
  • Step 2 : Couple the thiadiazole intermediate with 1-(4-(4-methylphenyl)piperazin-1-yl)ethanone using glacial acetic acid as a solvent under reflux (1–3 hrs). Monitor reaction progress via TLC .
  • Step 3 : Purify via recrystallization (ethanol/water mixtures) and confirm purity via HPLC or melting point analysis .
    • Key Variables : Adjust molar ratios (e.g., 1:1.5 for thiadiazole:piperazine derivatives), solvent polarity, and reflux duration to minimize side products like unreacted amines or dimerization .

Q. How can researchers confirm the structural integrity of this compound, particularly the 1,3,4-thiadiazole and piperazine moieties?

  • Analytical Workflow :

  • Spectral Analysis : Use 1H^1H-NMR to confirm aromatic protons (δ 7.2–7.8 ppm for 2-methoxyphenyl) and piperazine N-CH₂ groups (δ 2.5–3.5 ppm). IR spectroscopy can validate C=O (1650–1700 cm1^{-1}) and C-S (600–700 cm1^{-1}) bonds .
  • X-ray Crystallography : Resolve crystal packing (triclinic system, space group P1) to confirm bond angles and intermolecular interactions (e.g., hydrogen bonding with solvent residues) .
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., m/z ~460–470 for [M+H]+^+) and fragmentation patterns .

Q. What solubility and stability profiles are critical for in vitro assays?

  • Solubility : Test in DMSO (primary stock) and aqueous buffers (PBS, pH 7.4). Low solubility in water (<10 µM) is common due to the hydrophobic 4-methylphenyl group; use surfactants (e.g., Tween-80) for biological assays .
  • Stability : Monitor degradation via HPLC under accelerated conditions (40°C, 75% RH). Thiadiazole rings are prone to hydrolysis in acidic media; store lyophilized at -20°C .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the pharmacological potential of this compound?

  • SAR Strategy :

  • Core Modifications : Replace the 2-methoxyphenyl group with electron-withdrawing (e.g., 4-Cl) or donating (e.g., 4-OH) substituents to assess impact on receptor binding .
  • Piperazine Substitutions : Compare 4-methylphenyl with other aryl groups (e.g., 4-fluorophenyl) to optimize pharmacokinetic properties .
  • Biological Assays : Screen against target enzymes (e.g., carbonic anhydrase isoforms) or cancer cell lines (IC50_{50} determination) using MTT assays .

Q. What contradictions exist in reported data for similar 1,3,4-thiadiazole derivatives, and how can they be resolved?

  • Data Conflicts :

  • Synthetic Yields : Discrepancies in yields (e.g., 50–80%) for analogous compounds may arise from uncontrolled moisture or incomplete cyclization. Use inert atmospheres (N2_2) and anhydrous solvents .
  • Biological Activity : Inconsistent IC50_{50} values for thiadiazoles against EGFR kinase may reflect assay variability (e.g., ATP concentration). Standardize protocols across labs .

Q. What advanced computational methods are suitable for predicting binding modes and pharmacokinetic properties?

  • In Silico Tools :

  • Molecular Docking : Use AutoDock Vina to model interactions with targets (e.g., serotonin receptors) via the piperazine moiety’s hydrogen-bonding capacity .
  • ADMET Prediction : Employ SwissADME to estimate logP (~3.5), blood-brain barrier permeability (low), and CYP450 inhibition risks .
  • MD Simulations : Assess stability of ligand-receptor complexes (e.g., 100 ns simulations in GROMACS) to prioritize derivatives for synthesis .

Methodological Challenges and Solutions

Q. How can researchers address low yields during the final coupling step between thiadiazole and piperazine derivatives?

  • Optimization Steps :

  • Catalysis : Introduce catalytic Pd(OAc)2_2 or CuI to facilitate C-N bond formation .
  • Microwave Assistance : Reduce reaction time (20–30 mins vs. 3 hrs) and improve yields by 15–20% using microwave-assisted synthesis .

Q. What strategies mitigate spectral interference in characterizing this compound?

  • Workarounds :

  • Deuteration : Use DMSO-d6_6 for 1H^1H-NMR to avoid overlapping solvent peaks with aromatic protons .
  • 2D NMR : Employ HSQC and HMBC to resolve complex coupling in the piperazine region .

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